molecular formula C23H27ClN4O4S B2586754 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide CAS No. 501351-74-2

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide

Katalognummer B2586754
CAS-Nummer: 501351-74-2
Molekulargewicht: 491
InChI-Schlüssel: WLGBXVTYFJQWBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide” is a chemical compound with the molecular formula C23H27ClN4O4S . It has a molecular weight of 491 .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This ring is attached to a 2-chlorophenyl group and a dibutylsulfamoyl benzamide group .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.294±0.06 g/cm3 and a predicted pKa of 9.73±0.70 .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that certain derivatives of the 1,3,4-oxadiazol class exhibit significant anticancer properties. For instance, a series of substituted benzamides, closely related to the compound , were synthesized and shown to possess moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer. These compounds were compared with etoposide, a reference drug, and some derivatives exhibited higher anticancer activities (Ravinaik et al., 2021). This suggests the potential utility of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide derivatives in developing new anticancer therapies.

Antimicrobial Activity

Another study focused on the antimycobacterial screening of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. These compounds showed promising activity against Mycobacterium tuberculosis, with one derivative, in particular, being highlighted as a lead molecule for further drug development due to its significant activity and low toxicity against a normal cell line (Nayak et al., 2016). This research underlines the potential of 1,3,4-oxadiazol derivatives in the treatment of tuberculosis.

Antimicrobial and Antifungal Properties

Derivatives of 1,3,4-oxadiazole, including those with the 2-chlorophenyl moiety, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. The studies reported synthesized compounds exhibiting potency against various Gram-positive and Gram-negative bacteria, as well as against fungal species, indicating their potential as antimicrobial and antifungal agents (Kapadiya et al., 2020).

Biological Studies and Molecular Structure

Research into the crystal structure and biological activities of derivatives similar to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide has provided insights into their chemical properties and interactions. For example, studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have explored their antimicrobial activities against bacteria such as Staphylococcus aureus, demonstrating good antibacterial and antioxidant activities (Karanth et al., 2019).

Zukünftige Richtungen

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of many oxadiazole derivatives . Additionally, further studies could be conducted to elucidate its chemical properties and reactivity.

Eigenschaften

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4O4S/c1-3-5-15-28(16-6-4-2)33(30,31)18-13-11-17(12-14-18)21(29)25-23-27-26-22(32-23)19-9-7-8-10-20(19)24/h7-14H,3-6,15-16H2,1-2H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGBXVTYFJQWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.